![molecular formula C14H14F2O2 B3042572 2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran CAS No. 647824-69-9](/img/structure/B3042572.png)
2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Übersicht
Beschreibung
“2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran” is a chemical compound with the molecular formula C14H14F2O2 . It has an average mass of 252.257 Da and a monoisotopic mass of 252.096191 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 2H-pyran ring with a prop-2-ynyl group and a 2,4-difluorophenyl group attached via an oxygen atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 331.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.1±3.0 kJ/mol and a flash point of 162.2±23.8 °C . The index of refraction is 1.521, and it has a molar refractivity of 63.5±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Photocatalysis for Hydrogen Evolution
The cyclometalated Ir(III) complexes based on this compound have shown promising photocatalytic activity for water splitting. Specifically, compounds [Ir(dfppy)₂(pidpyH)] (1·PF₆) and [Ir(dfppy)₂(pidpy)] (2) were synthesized. These complexes exhibit acid/base-induced structural transformations due to protonation/deprotonation of their pyridyl groups and/or imidazole units. At room temperature, both 1·PF₆ and 2 demonstrate luminescence switching behaviors, which are associated with the protonation of pyridyl groups and/or imidazole units. Moreover, they serve as photosensitizers for the reduction of water to hydrogen, with 1·PF₆ showing better photocatalytic activity than 2 .
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives
This compound has been utilized in the synthesis of benzofuro[3,2-b]indol-3-one derivatives. The developed protocol exhibits tolerance towards para-quinamine derivatives bearing various substituted phenylsulfonyl groups, resulting in successful cycloadduct formation .
Structural, Redox, and Antifungal Properties
The introduction of difluorophenyl substituents affects the structural and redox properties of related compounds. For instance, the synthesis of 1-(3,4-difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl derivatives involves oxidation of amidrazones, leading to benzotriazines with potential applications .
Derivatives for Antifungal Drug Development
A derivative of this compound, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-…], has been explored for antifungal drug development. This work aims to enhance the properties of existing antifungal drugs like voriconazole .
Eigenschaften
IUPAC Name |
2-[3-(2,4-difluorophenyl)prop-2-ynoxy]oxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2O2/c15-12-7-6-11(13(16)10-12)4-3-9-18-14-5-1-2-8-17-14/h6-7,10,14H,1-2,5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKFQAFJMJGYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.